3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound features a pyrazolo[3,4-b]pyridine core, which is characterized by a fused pyrazole and pyridine ring system. The specific structure includes two methyl groups at positions 3 and 6, and a propyl group at position 1, along with a carbohydrazide functional group at position 4. This unique arrangement contributes to its diverse chemical properties and potential biological activities.
The synthesis of 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves several key steps:
In an industrial context, scaling up the synthesis involves optimizing reaction parameters such as temperature, pressure, and solvent selection. Continuous flow chemistry may also be employed to improve efficiency and safety during production.
The molecular structure of 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can be represented as follows:
The compound exhibits a bicyclic structure with specific substituents that influence its chemical behavior and biological interactions. Detailed spectroscopic data (NMR, IR) can be utilized for structural confirmation during synthesis.
3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can undergo various chemical transformations:
The reactions typically require specific conditions:
The mechanism by which 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator of these targets, influencing cellular processes such as signal transduction or metabolic pathways. Its specific interactions can lead to significant biological outcomes relevant in pharmacological contexts.
The compound exhibits notable reactivity due to the presence of functional groups that allow for various chemical transformations. Its stability under different pH conditions can vary based on environmental factors.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into its structural characteristics and confirm purity levels during synthesis.
3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has several potential applications across various fields:
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine bases (adenine/guanine), enabling mimicry of nucleotide-protein interactions. First synthesized by Ortoleva in 1908, these bicyclic heterocycles gained prominence in drug discovery in the late 20th century. Over 300,000 derivatives have been documented, with >5,500 references (including 2,400 patents) as of 2022 [4]. Their versatility stems from five modifiable positions (N1, C3, C4, C5, C6), allowing extensive structure-activity relationship (SAR) exploration. Historically, derivatives demonstrated diverse bioactivities: early studies highlighted antiviral and anti-inflammatory properties, but recent research focuses heavily on kinase inhibition. For instance, pyrazolo[3,4-b]pyridines are now established as frameworks for inhibitors targeting FGFR, TRK, and PIM-1 kinases, which are implicated in cancers like glioblastoma, NSCLC, and breast carcinoma [3] [7] [8].
Table 1: Bioactive Derivatives Derived from Pyrazolo[3,4-b]pyridine Scaffold
Derivative Class | Key Biological Target | Clinical/Biological Significance |
---|---|---|
N1-Alkyl (e.g., Methyl) | FGFR Kinase | Selective FGFR1-4 inhibition; antitumor activity [8] |
C3-Amino | TRK Kinase | Nanomolar TRKA inhibition; antiproliferative effects [7] |
C4-Carbohydrazide | PIM-1 Kinase | IC₅₀ = 1.77 µM in breast cancer cells (MCF-7) [3] |
C6-Aryl | VEGFR2 | Antiangiogenic activity [8] |
N1-substitution critically influences the physicochemical and pharmacokinetic behavior of pyrazolo[3,4-b]pyridines. Unsubstituted derivatives (19.7% of known compounds) exhibit tautomerism, but N1-alkylation locks the 1H-tautomer, enhancing metabolic stability and simplifying regiochemistry. Propyl substitution (as in 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide) balances lipophilicity and solubility:
CCCN1N=C(C)C2=C(C=C(C)N=C12)C(=O)NN
[2] [6]. Table 2: Impact of N1-Substituents on Pyrazolo[3,4-b]pyridine Properties
N1-Substituent | Prevalence (%) | Key Pharmacokinetic Traits |
---|---|---|
H | 19.7 | Tautomerism issues; low metabolic stability |
Methyl | 31.8 | Enhanced solubility; moderate CYP450 resistance |
Propyl | ~5.2* | Balanced logP; extended plasma half-life |
Phenyl | 15.2 | High lipophilicity; CYP2C9 inhibition risk |
Heterocycle | 2.3 | Target engagement; variable bioavailability |
**Estimated from alkyl subclass data [4]
The carbohydrazide group (-CONHNH₂) at C4 transforms pyrazolo[3,4-b]pyridines into versatile intermediates for generating structurally diverse analogs. Its significance includes:
Table 3: Key Carbohydrazide-Functionalized Pyrazolopyridines & Applications
Compound Structure | Synthetic Route | Biological Activity |
---|---|---|
4-(3-Nitrophenyl)hydrazone derivative | Schiff base condensation | Antifungal (CYP51B docking score: −9.2 kcal/mol) [5] |
4-(4-Methoxybenzylidene)hydrazide | Solvent-free condensation | Antioxidant; DNA binding [9] |
3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide | Hydrazinolysis of esters | PIM-1 kinase inhibition scaffold [3] [6] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1